8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine
Description
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
8-methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine |
InChI |
InChI=1S/C9H16N2O/c1-7-2-4-9(5-3-7)6-12-8(10)11-9/h7H,2-6H2,1H3,(H2,10,11) |
InChI Key |
HAOKQRONNQPSIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)COC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in microbial metabolism .
Comparison with Similar Compounds
Heteroatom Arrangement and Position
- Target Compound : The 3-oxa and 1-aza arrangement creates a polarized spiro system, enabling hydrogen bonding via the amine and ether oxygen. This contrasts with 2-oxa-8-aza analogs (e.g., ), where nitrogen placement may alter basicity and interaction with biological targets .
- Impact of Additional Heteroatoms : Compounds like 8,8-dimethyl-3-oxa-1-aza () retain the core heteroatoms but add methyl groups, reducing polarity and enhancing membrane permeability.
Substituent Effects
- Methyl Groups : The 8-methyl substituent in the target compound modestly increases hydrophobicity (clogP ~1.5 inferred). In contrast, 8,8-dimethyl derivatives () exhibit higher clogP (~2.1), favoring lipid bilayer penetration but risking solubility limitations.
- Aromatic and Heterocyclic Moieties : Analog 2-(6-oxa-2-azaspiro[4.5]decan-2-yl)pyridin-3-amine () incorporates a pyridine ring, enabling π-stacking with aromatic residues in enzymes—a feature absent in the target compound .
Stereochemical Considerations
Functional Group Modifications
- Ketones vs.
- Salt Forms : Dihydrochloride salts (e.g., ) improve aqueous solubility, critical for oral bioavailability, whereas free-base forms (e.g., target compound) may require formulation adjustments .
Biological Activity
8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine, a compound with the CAS number 1478498-96-2, is a member of the spirocyclic amine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique spirocyclic structure that includes an oxime and an azaspiro framework. Its IUPAC name is 8-methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-ylamine, and it has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆N₂O |
| Molecular Weight | 168.24 g/mol |
| InChI Key | HAOKQRONNQPSIA-UHFFFAOYSA-N |
Pharmacological Properties
Research indicates that compounds similar to 8-methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine exhibit significant interactions with muscarinic receptors, particularly M1 and M2 subtypes. These interactions are crucial for their potential use in treating cognitive disorders such as Alzheimer's disease.
Muscarinic Receptor Affinity
A study conducted on related compounds demonstrated their ability to bind selectively to muscarinic receptors, which are implicated in various neurological functions. The affinity for these receptors was evaluated through in vitro assays that measured binding potency and efficacy.
Structure-Activity Relationships (SAR)
The biological activity of spirocyclic amines can be significantly influenced by structural modifications. The following points summarize key findings from SAR studies:
- Methyl Substituents : The presence of methyl groups at specific positions enhances receptor affinity and selectivity.
- Oxime Group : The oxime functional group contributes to the overall stability and biological activity of the compound.
- Azaspiro Framework : The spiro structure is essential for maintaining the three-dimensional conformation necessary for receptor interaction.
Case Studies
Several case studies have documented the effects of similar compounds on cognitive function and behavior in animal models:
- Cognitive Enhancement in Rodents : In a study involving scopolamine-induced amnesia in rats, derivatives of 8-methyl-3-oxa-1-azaspiro[4.5]dec demonstrated significant improvements in memory retention compared to control groups, indicating potential anti-amnesic properties .
- Behavioral Assessments : Behavioral assays measuring locomotion and anxiety-like behavior showed that compounds with similar structures did not induce significant side effects typically associated with cholinergic drugs, such as hypothermia or excessive salivation .
Q & A
Q. What are the recommended safety precautions when handling 8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine in laboratory settings?
The compound is classified as acutely toxic (oral, Category 4), skin irritant (Category 2), and eye irritant (Category 2A). Researchers must:
- Use PPE: nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Employ fume hoods or local exhaust ventilation to avoid inhalation of aerosols.
- Avoid dust generation; handle in sealed systems where possible.
- Store in cool, dry conditions away from incompatible materials like strong oxidizers .
Q. What synthetic methodologies are commonly employed for the preparation of 8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine?
Key methods include:
- Multicomponent reactions : Combine 1-methylpiperidin-4-one, triazine derivatives, and thiosemicarbazide in glacial acetic acid under reflux (yield: ~70–80%) .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C) while maintaining yields >85% .
- Automated continuous flow processes : Enhance scalability and reproducibility in industrial research settings .
Q. How can spectroscopic techniques validate the structural integrity of 8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine?
- NMR : -NMR peaks at δ 3.2–3.5 ppm (spirocyclic ether protons) and δ 1.2–1.5 ppm (methyl groups). -NMR confirms the spiro carbon at ~95 ppm .
- Mass spectrometry (MS) : Molecular ion peak [M+H] at m/z 183.3 (calculated: 182.26 g/mol) .
- FT-IR : Stretching vibrations at 1650–1680 cm (C=N imine) and 1100–1150 cm (C-O-C ether) .
Advanced Research Questions
Q. What strategies optimize reaction yields in the synthesis of 8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine derivatives?
- Solvent optimization : Polar aprotic solvents (e.g., THF) improve cyclization efficiency by stabilizing transition states .
- Catalyst screening : Lewis acids like ZnCl accelerate imine formation (yield increase: 15–20%) .
- Temperature control : Maintain 80–90°C during spiro ring closure to minimize side reactions (e.g., oxidation) .
Q. How do structural modifications at specific positions influence the biological activity of 8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine analogs?
Substituent effects are critical:
Q. What computational approaches predict the stability and reactivity of 8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine under varying conditions?
- DFT calculations : Model transition states for ring-opening reactions (e.g., acid hydrolysis) to assess hydrolytic stability .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize analogs for synthesis .
- QSPR models : Correlate substituent electronic parameters (Hammett σ) with solubility and metabolic stability .
Contradictory Data Analysis
Q. How should researchers resolve discrepancies in reported toxicity profiles of spirocyclic compounds?
- Case : reports acute oral toxicity (LD > 500 mg/kg), while structurally similar analogs in show higher toxicity (LD ~300 mg/kg).
- Resolution : Conduct comparative toxicity assays using standardized OECD guidelines, controlling for purity (>95%) and solvent effects (e.g., DMSO vs. saline) .
Methodological Resources
Q. What experimental designs are recommended for studying environmental degradation pathways of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
